molecular formula C12H14ClN3O2 B6503737 1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea CAS No. 1396794-20-9

1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea

Cat. No. B6503737
CAS RN: 1396794-20-9
M. Wt: 267.71 g/mol
InChI Key: XOPNFMJAJPYYPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, derivatives were synthesized in several steps, including esterification, hydrazination, salt formation, and cyclization . The resulting intermediate was converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .


Molecular Structure Analysis

The molecular formula of similar compounds has been reported as C20H22ClN3O3 and C19H20ClN3O2. The exact molecular structure of “1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea” would need to be confirmed through techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The exact reactions that “1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea” would undergo would depend on the reaction conditions and the presence of other reactants.

Future Directions

The future directions for research on “1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea” could include further investigation into its potential biological activities, such as antiviral or anti-allergic effects . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized. Finally, its safety profile could be evaluated in more detail.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c13-9-3-1-8(2-4-9)6-15-12(18)16-10-5-11(17)14-7-10/h1-4,10H,5-7H2,(H,14,17)(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPNFMJAJPYYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(5-oxopyrrolidin-3-yl)urea

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